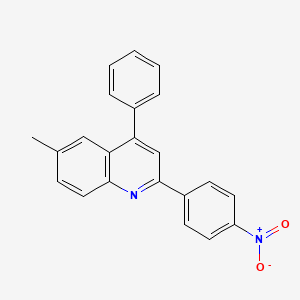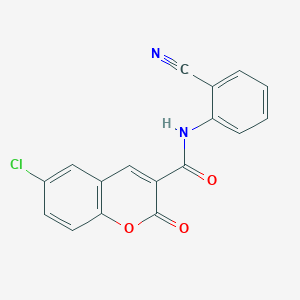![molecular formula C48H30N2O2 B11114583 2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B11114583.png)
2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce partially or fully reduced quinoxalines .
Scientific Research Applications
2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of malarial protease PfSUB1.
Mechanism of Action
The mechanism of action of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE involves its interaction with specific molecular targets. For instance, as an inhibitor of malarial protease PfSUB1, it binds to the active site of the enzyme, preventing the maturation and egress of merozoites from red blood cells . This inhibition disrupts the life cycle of the malaria parasite, making it a potential candidate for anti-malarial drug development.
Comparison with Similar Compounds
Similar Compounds
2,3-BIS-(4-BROMO-PHENYL)-QUINOXALINE: Another quinoxaline derivative with similar structural features.
2,3-BIS-(4-METHOXYPHENYL)-QUINOXALINE: A compound with methoxy groups instead of phenoxy groups.
2,3-BIS-(4-CHLORO-3-NITRO-PHENYL)-QUINOXALINE: Contains chloro and nitro substituents.
Uniqueness
2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE is unique due to its ethynyl and phenoxy substituents, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Properties
Molecular Formula |
C48H30N2O2 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
2,3-bis[3-[2-(4-phenoxyphenyl)ethynyl]phenyl]quinoxaline |
InChI |
InChI=1S/C48H30N2O2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H |
InChI Key |
SCDOAGLCWLAMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide](/img/structure/B11114504.png)

![ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11114522.png)
![methyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11114531.png)

![N'-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11114545.png)

![3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid](/img/structure/B11114548.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole](/img/structure/B11114557.png)
![Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11114565.png)
![N-cyclopropyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114573.png)

![(2-{[3-(Cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11114584.png)
